3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Overview
Description
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a compound that features both amino and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid typically involves the reaction of 3-carbamoylpropanoic acid with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Biological Activity
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, also known as a derivative of amino acids with potential biological significance, has been studied for its various biological activities. This compound is of particular interest in pharmacology and biochemistry due to its structural features that suggest interactions with biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C6H12N4O3
- Molecular Weight : 188.19 g/mol
This compound features an amino group, which is crucial for its biological activity, particularly in interactions with receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It may function as a modulator of protein synthesis and cellular signaling pathways, potentially influencing:
- Enzyme Activity : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Receptor Binding : The compound may bind to receptors, affecting signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Antitumor Potential
The compound has been investigated for its antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest . The activity against specific cancer types indicates a need for further exploration in clinical settings.
Case Studies and Research Findings
-
Case Study on Antimicrobial Effects :
- A study conducted on various amino acid derivatives, including this compound, showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .
- Antitumor Activity Assessment :
Data Tables
Properties
IUPAC Name |
4-amino-3-(2-aminoethylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-1-2-9-4(6(8)12)3-5(10)11/h4,9H,1-3,7H2,(H2,8,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNTVPOQWOVDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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